Iron Oxide Black

Catalog No.
S527940
CAS No.
1309-38-2
M.F
Fe3O4
Fe3H2O4
M. Wt
233.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron Oxide Black

CAS Number

1309-38-2

Product Name

Iron Oxide Black

IUPAC Name

oxoiron;oxo(oxoferriooxy)iron

Molecular Formula

Fe3O4
Fe3H2O4

Molecular Weight

233.55 g/mol

InChI

InChI=1S/3Fe.4O

InChI Key

SZVJSHCCFOBDDC-UHFFFAOYSA-N

SMILES

O=[Fe].O=[Fe]O[Fe]=O

solubility

Soluble in DMSO

Synonyms

Feraheme, Ferriferrous Oxide, Ferrosoferric Oxide, Ferumoxytol, Magnetite, Oxide, Ferriferrous, Oxide, Ferrosoferric

Canonical SMILES

O[Fe]=O.O[Fe]=O.[Fe]

The exact mass of the compound Iron Oxide Black is 231.78 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds. It belongs to the ontological category of iron oxide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

Iron oxide black is a naturally occurring mineral known as magnetite. It appears as a black powder and exhibits a metallic luster. The compound consists of both ferrous (Fe²⁺) and ferric (Fe³⁺) ions, which contribute to its unique properties such as magnetism and electrical conductivity. Iron oxide black has a cubic inverse spinel structure where iron ions occupy specific sites within a lattice of oxide ions .

  • Formation from Iron and Water:
    3Fe+4H2OFe3O4+4H23\text{Fe}+4\text{H}_2\text{O}\rightarrow \text{Fe}_3\text{O}_4+4\text{H}_2
  • Schikorr Reaction: Under anaerobic conditions, ferrous hydroxide oxidizes to form iron(II,III) oxide:
    3Fe OH 2Fe3O4+H2+2H2O3\text{Fe OH }_2\rightarrow \text{Fe}_3\text{O}_4+\text{H}_2+2\text{H}_2\text{O}
  • Reduction in Steel Production:
    Fe3O4+4CO3Fe+4CO2\text{Fe}_3\text{O}_4+4\text{CO}\rightarrow 3\text{Fe}+4\text{CO}_2

These reactions illustrate the compound's role in both natural processes and industrial applications.

Iron oxide black can be synthesized through several methods:

  • Direct Reduction: Heating iron metal in the presence of steam.
  • Chemical Precipitation: Mixing ferrous and ferric salts under controlled conditions to precipitate magnetite.
  • Hydrothermal Synthesis: Involves reactions at high temperatures and pressures to form nanoparticles of iron oxide black.

Each method can yield different particle sizes and morphologies, impacting the material's properties .

Iron oxide black is widely used across various industries:

  • Pigments: Known as Mars Black or C.I. pigment black 11, it is employed in paints, coatings, plastics, and cosmetics due to its excellent UV protection.
  • Catalysts: Utilized in processes like the Haber process for ammonia synthesis and water-gas shift reactions.
  • Magnetic Materials: Its magnetic properties make it suitable for applications in data storage devices and magnetic sensors .

Research into the interactions of iron oxide black with other substances reveals its potential for enhancing material properties. For example, studies show that when combined with polymers or other nanoparticles, it can improve mechanical strength or provide antimicrobial effects. Its ability to interact with light also makes it useful in photothermal therapy applications .

Iron oxide black is part of a broader category of iron oxides. Here are some similar compounds along with their unique characteristics:

CompoundChemical FormulaPropertiesUnique Features
Iron(II) OxideFeOBlack solid; less stableRare compared to other oxides; easily oxidized
Iron(III) OxideFe₂O₃Reddish-brown powder; stableCommonly found as hematite; used in pigments
Iron(II,III) Oxide (Magnetite)Fe₃O₄Black powder; ferrimagneticExhibits permanent magnetism; used in steel production

Iron oxide black stands out due to its unique combination of both ferrous and ferric ions, which allows it to exhibit both magnetic properties and chemical reactivity that are not present in other forms like iron(II) oxide or iron(III) oxide.

Iron oxide black adopts the inverse spinel crystal structure, which belongs to the cubic crystal system with space group Fd-3m (No. 227) [1] [2] [3] [4]. The structure is characterized by a cubic close-packed arrangement of oxygen anions forming a framework that accommodates iron cations in specific interstitial sites. The fundamental unit cell contains 56 atoms distributed among 32 oxygen anions and 24 iron cations, corresponding to 8 formula units of Fe₃O₄ [2] [3] [4].

The lattice parameter of stoichiometric magnetite at room temperature is approximately 8.396 Å, resulting in a unit cell volume of 591.4 ų [2] [5] [4] [6]. This relatively large unit cell reflects the complex cation arrangement and the accommodation of both divalent and trivalent iron species within the spinel framework. The density of magnetite is 5.17 g/cm³, which is consistent with the high iron content and compact crystal structure [2] [3].

The oxygen sublattice forms the structural backbone of the inverse spinel, with oxygen anions occupying the 32e Wyckoff positions with fractional coordinates (u, u, u), where the oxygen positional parameter u typically equals 0.2547 for stoichiometric magnetite [2] [4]. This parameter represents a crucial structural indicator, as deviations from the ideal value of 0.25 reflect adjustments to accommodate cations of different sizes in tetrahedral and octahedral environments [7] [8].

Tetrahedral vs. Octahedral Site Occupancy

The inverse spinel structure of iron oxide black is distinguished by its unique cation distribution pattern, which fundamentally differs from normal spinel arrangements. In the inverse spinel configuration, the tetrahedral sites (8a positions) are exclusively occupied by trivalent iron cations (Fe³⁺), while the octahedral sites (16d positions) contain an equal mixture of divalent (Fe²⁺) and trivalent (Fe³⁺) iron cations [1] [2] [9] [4].

The tetrahedral sites, located at the 8a Wyckoff positions with coordinates (1/8, 1/8, 1/8), possess -43m point symmetry and accommodate Fe³⁺ cations in four-fold coordination with oxygen anions [2] [4]. These sites are characterized by relatively short Fe-O bond distances of approximately 1.89 Å, reflecting the smaller ionic radius of Fe³⁺ in tetrahedral coordination and the higher charge density at these positions [2] [4] [7].

Octahedral sites occupy the 16d Wyckoff positions at coordinates (1/2, 1/2, 1/2) with 3m point symmetry, providing six-fold coordination environments for the mixed Fe²⁺/Fe³⁺ occupancy [2] [4]. The Fe-O bond lengths in octahedral sites are notably longer at approximately 2.06 Å, accommodating both the larger ionic radius of Fe²⁺ and the electronic requirements of the mixed valence system [2] [4] [7]. This mixed occupancy in octahedral sites is fundamental to magnetite's electronic conductivity and magnetic properties.

The coordination environments exhibit distinct geometric characteristics that influence both local bonding and overall structural stability. Tetrahedral coordination results in shorter, more covalent bonding interactions, while octahedral coordination allows for more ionic character and accommodation of charge variations. The ratio of octahedral to tetrahedral bond lengths (2.06/1.89 = 1.09) deviates from the ideal ratio of 1.155, indicating structural distortions that optimize the accommodation of the mixed iron valence states [7] [8].

Cation Distribution in Fe²⁺/Fe³⁺ Systems

The cation distribution in iron oxide black represents a complex balance between electrostatic considerations, crystal field stabilization energies, and size effects. The inverse spinel arrangement can be described using the crystallographic formula [Fe³⁺]tet[Fe²⁺Fe³⁺]octO₄, where square brackets denote tetrahedral sites and curly brackets represent octahedral positions [1] [2] [4] [10].

Crystal field theory provides fundamental insights into the preferential site occupancy observed in magnetite. Trivalent iron cations (Fe³⁺) with d⁵ electronic configuration experience zero crystal field stabilization energy in both tetrahedral and octahedral environments under high-spin conditions [11]. However, divalent iron cations (Fe²⁺) with d⁶ configuration exhibit a strong preference for octahedral coordination, gaining significant crystal field stabilization energy of approximately 12 units relative to tetrahedral sites [11].

The stabilization energies for different iron oxidation states in various coordination environments demonstrate why Fe²⁺ exclusively occupies octahedral sites while Fe³⁺ can be accommodated in both coordination geometries. The energy difference between octahedral and tetrahedral coordination for Fe²⁺ amounts to approximately 6 units of crystal field stabilization energy, making octahedral placement energetically favorable [11].

Size considerations also contribute to the observed cation distribution. The ionic radius of Fe²⁺ (0.78 Å) in octahedral coordination exceeds that of Fe³⁺ (0.645 Å), making the larger octahedral sites more suitable for divalent iron accommodation [7]. Similarly, the smaller ionic radius of Fe³⁺ in tetrahedral coordination (0.49 Å) optimizes the fit within the more constrained tetrahedral environment [7].

Charge distribution analysis reveals that the inverse spinel arrangement optimizes electrostatic interactions within the crystal lattice. The placement of highly charged Fe³⁺ cations in both tetrahedral and octahedral sites provides charge balance while minimizing cation-cation repulsions. The mixed valence character of octahedral sites enables electron delocalization between Fe²⁺ and Fe³⁺, contributing to the metallic conductivity observed above the Verwey transition temperature [9] [12].

The degree of inversion in magnetite approaches unity, indicating nearly complete inverse character [1] [4]. This high degree of inversion contrasts with many other spinel compounds and reflects the specific electronic and size requirements of the Fe²⁺/Fe³⁺ system. Temperature-dependent studies show that the cation distribution remains remarkably stable over wide temperature ranges, with significant redistribution occurring only under extreme conditions or in the presence of substantial non-stoichiometry [13] [14].

Defect Chemistry and Non-Stoichiometric Variants

Iron oxide black exhibits complex defect chemistry characterized by multiple types of point defects, non-stoichiometric compositions, and surface-related structural modifications. The defect structure significantly influences electrical, magnetic, and catalytic properties, making understanding of defect chemistry essential for materials applications [15] [16] [17] [18].

The primary defect types in magnetite include oxygen vacancies, iron vacancies at both tetrahedral and octahedral sites, iron interstitials, and cation anti-site defects. Oxygen vacancies represent the most commonly discussed defect type, although recent research indicates that cation-related defects may be more prevalent than previously recognized [16] [19] [20]. Formation energies for different defect types vary significantly, with oxygen vacancies requiring 3.2-4.1 eV for formation, while iron interstitials form with lower energies of 2.8-3.6 eV [19] [18] [21].

Non-stoichiometry in iron oxide black typically manifests as deviations from the ideal Fe₃O₄ composition, commonly expressed as Fe₃₋ₓO₄ or Fe₃₊ₓO₄. Vienna University of Technology research revealed that magnetite surfaces exhibit the composition Fe₁₁O₁₆ rather than the bulk Fe₃O₄ stoichiometry, indicating that missing iron atoms rather than oxygen vacancies dominate surface defect chemistry [16]. This finding challenges traditional assumptions about oxide defect mechanisms and highlights the complexity of magnetite's non-stoichiometric behavior.

Iron vacancy formation occurs preferentially at octahedral sites under oxidizing conditions, leading to the formation of maghemite (γ-Fe₂O₃) with the same inverse spinel structure but containing only Fe³⁺ cations [22]. The transformation follows the reaction: 2Fe₃O₄ + ½O₂ → 3γ-Fe₂O₃, resulting in the creation of iron vacancies that maintain charge neutrality through oxidation of remaining Fe²⁺ to Fe³⁺ [22] [18].

Cation anti-site defects, involving the exchange of iron cations between tetrahedral and octahedral sites, occur with relatively low formation energies of 1.2-1.8 eV [23] [21]. These defects can significantly modify magnetic and electronic properties by altering the cation distribution that defines the inverse spinel character. The formation of anti-site defects increases with temperature and can be influenced by synthesis conditions and subsequent heat treatments [23] [24].

The oxygen positional parameter (u) serves as a sensitive indicator of defect concentration and structural distortions. Stoichiometric magnetite exhibits u = 0.2547, while iron-deficient compositions show increased u values (u = 0.2552 for Fe₂.₉₅O₄) and iron-excess compositions display decreased values (u = 0.2543 for Fe₃.₁O₄) [16] [18]. Surface oxidation can further increase the u parameter to 0.2560, reflecting local structural adjustments to accommodate compositional variations [16] [19].

Defect clustering represents an important phenomenon in magnetite, particularly at higher defect concentrations. Iron vacancies tend to form ordered arrangements or clusters that can influence diffusion pathways and electronic transport properties [18] [25]. The interaction between different defect types can lead to complex defect associations that modify the individual defect formation energies and migration barriers.

Temperature-dependent defect equilibria demonstrate that defect concentrations and distributions vary significantly with thermal conditions. High-temperature annealing can promote defect ordering and reduce total defect concentrations through equilibration processes [18] [25]. Conversely, rapid cooling or low-temperature synthesis methods may freeze in non-equilibrium defect distributions that persist at room temperature.

Phase Transitions and Temperature-Dependent Behavior

Iron oxide black undergoes several important phase transitions across different temperature ranges, with the most prominent being the Verwey transition at approximately 120-125 K [26] [27] [28] [29]. This metal-insulator transition represents one of the most studied phase transitions in transition metal oxides and provides fundamental insights into correlated electron behavior in mixed-valence systems.

The Verwey transition occurs when magnetite transforms from a high-temperature cubic metallic phase to a low-temperature monoclinic insulating phase [30] [28] [29]. Above the transition temperature, iron oxide black exhibits metallic conductivity attributed to electron hopping between Fe²⁺ and Fe³⁺ cations in octahedral sites [30] [28]. Below the transition, charge ordering occurs, leading to localization of electrons and insulating behavior with a dramatic increase in electrical resistivity [30] [28].

Recent investigations using slow oxidation of magnetite nanoparticles revealed complex evolution of the Verwey transition with controlled chemical doping [26]. The transition temperature initially decreases to a minimum of 70 K after 75 days of oxidation, followed by recovery to 95 K after 160 days [26]. This behavior demonstrates the separation between homogeneous and inhomogeneous doping effects, with the persistent value of 95 K representing the lower limit for homogeneously doped magnetite [26].

Size-dependent studies on stoichiometric Fe₃O₄ nanocrystals show that the Verwey transition becomes suppressed in particles smaller than 20 nm and disappears completely below 6 nm [27]. This size effect reflects the influence of surface states and finite-size effects on the charge ordering that drives the transition [27]. The transition remains weakly size-dependent for larger nanocrystals, indicating that bulk-like behavior emerges for particles exceeding approximately 20 nm in diameter [27].

Substrate-induced microstructural effects significantly influence the Verwey transition in thin films [14] [31]. Films grown on MgO substrates with minimal lattice mismatch exhibit transition temperatures approaching bulk values (122 K for 200 nm films), while films on substrates with large lattice mismatch show broader transitions at lower temperatures [14] [31]. The breadth of the transition correlates with domain size distribution, and hysteresis width depends on antiphase boundary density [14].

High-temperature phase behavior includes several critical transitions affecting magnetite stability and properties. At approximately 560°C, wüstite (FeO) undergoes eutectoid decomposition to form magnetite and metallic iron according to the reaction: 4FeO → Fe₃O₄ + Fe [32] [33]. This transformation is crucial for understanding magnetite formation in metallurgical processes and natural systems.

The upper stability limit of wüstite occurs at 843-854 K under low oxygen partial pressures, above which pure iron becomes thermodynamically stable [34] [35]. At even higher temperatures, magnetite itself melts at approximately 1597 K, while pure iron melts at 1870 K [34]. These high-temperature transitions define the operational limits for magnetite applications and processing conditions.

Magnetic phase transitions accompany the structural changes, with the Curie temperature occurring at 858 K, where ferrimagnetic ordering disappears and magnetite becomes paramagnetic [2] [36] [28]. The magnetic behavior shows complex temperature dependence, with subtle changes in magnetic anisotropy occurring near the Verwey transition temperature [28] [29].

Oxidation-induced phase transitions represent another important class of temperature-dependent behavior. Controlled oxidation at elevated temperatures can transform magnetite to maghemite (γ-Fe₂O₃) and eventually to hematite (α-Fe₂O₃) [37] [18]. The transformation temperatures and kinetics depend on oxygen partial pressure, heating rate, and particle size, with nanoparticles showing enhanced oxidation rates due to increased surface area [37] [38].

Recent studies on ε-Fe₂O₃ nanoparticles revealed previously unknown high-temperature magnetic phases, with ferrimagnetic ordering persisting to temperatures as high as 850 K [39] [40]. This finding demonstrates that iron oxide systems may exhibit more complex phase behavior than previously recognized and highlights the importance of comprehensive temperature-dependent characterization.

The phase transition behavior of iron oxide black is critically dependent on stoichiometry, with even small deviations from the ideal Fe₃O₄ composition significantly affecting transition temperatures and properties [26] [14]. Oxygen excess or deficiency can suppress the Verwey transition entirely or shift it to different temperatures, emphasizing the importance of precise composition control for applications requiring specific transition characteristics.

Crystallographic Data Tables

The comprehensive crystallographic characterization of iron oxide black requires systematic tabulation of structural parameters, which are presented in the accompanying data tables. Table 1 summarizes the basic crystallographic parameters including crystal system, space group, and lattice dimensions. Table 2 details the cation site occupancy in the inverse spinel structure, specifying Wyckoff positions and coordination environments. Table 3 presents interatomic distances and bond lengths that define the local coordination geometry. Table 4 documents structural parameter variations under different defect conditions, while Tables 5-7 provide phase transition data, defect formation energies, and magnetic parameters respectively.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder; PelletsLargeCrystals, OtherSolid

Exact Mass

231.78

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

1317-61-9 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 142 of 156 companies (only ~ 9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Hematinics

Other CAS

1309-38-2
73904-98-0

Use Classification

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Adhesive manufacturing
Custom compounding of purchased resin
Electrical equipment, appliance, and component manufacturing
Printing ink manufacturing
Synthetic rubber manufacturing
C.I. Pigment Black 11: ACTIVE

Dates

Last modified: 07-15-2023
1: Trong VM, Tuan VM, Chinh NT, Giang NV, Trang NT, Thanh DT, Hang TT, Hoang T. Characterization of Fly Ash Modified with Vinyltriethoxysilane. J Nanosci Nanotechnol. 2015 Aug;15(8):5905-9. PubMed PMID: 26369170.
2: Chao YC, Su SK, Lin YW, Hsu WT, Huang KS. Interfacial Properties of Polyethylene Glycol/Vinyltriethoxysilane (PEG/VTES) Copolymers and their Application to Stain Resistance. J Surfactants Deterg. 2012 May;15(3):299-305. Epub 2011 Nov 1. PubMed PMID: 22593640; PubMed Central PMCID: PMC3338328.
3: Vollet DR, Awano CM, de Vicente FS, Ruiz AI, Donatti DA. Temperature effect on the structure and formation kinetics of vinyltriethoxysilane-derived organic/silica hybrids. Langmuir. 2011 Sep 6;27(17):10986-92. doi: 10.1021/la200978y. Epub 2011 Jul 28. PubMed PMID: 21736335.
4: Nair BP, Pavithran C. Bifunctionalized hybrid silica spheres by hydrolytic cocondensation of 3-aminopropyltriethoxysilane and vinyltriethoxysilane. Langmuir. 2010 Jan 19;26(2):730-5. doi: 10.1021/la902432r. PubMed PMID: 19810713.
5: Li YS, Wright PB, Puritt R, Tran T. Vibrational spectroscopic studies of vinyltriethoxysilane sol-gel and its coating. Spectrochim Acta A Mol Biomol Spectrosc. 2004 Oct;60(12):2759-66. PubMed PMID: 15350910.
6: Ma Y, Zhou Q, Li A, Shuang C, Shi Q, Zhang M. Preparation of a novel magnetic microporous adsorbent and its adsorption behavior of p-nitrophenol and chlorotetracycline. J Hazard Mater. 2014 Feb 15;266:84-93. doi: 10.1016/j.jhazmat.2013.12.015. Epub 2013 Dec 15. PubMed PMID: 24380891.
7: John Ł, Podgórska M, Nedelec JM, Cwynar-Zając Ł, Dzięgiel P. Strontium-doped organic-inorganic hybrids towards three-dimensional scaffolds for osteogenic cells. Mater Sci Eng C Mater Biol Appl. 2016 Nov 1;68:117-127. doi: 10.1016/j.msec.2016.05.105. Epub 2016 May 24. PubMed PMID: 27524003.
8: Guha A, Biswas N, Bhattacharjee K, Sahoo N, Kuotsu K. pH responsive cylindrical MSN for oral delivery of insulin-design, fabrication and evaluation. Drug Deliv. 2016 Nov;23(9):3552-3561. Epub 2016 Oct 17. PubMed PMID: 27540687.
9: Segat D, Tavano R, Donini M, Selvestrel F, Rio-Echevarria I, Rojnik M, Kocbek P, Kos J, Iratni S, Sheglmann D, Mancin F, Dusi S, Papini E. Proinflammatory effects of bare and PEGylated ORMOSIL-, PLGA- and SUV-NPs on monocytes and PMNs and their modulation by f-MLP. Nanomedicine (Lond). 2011 Aug;6(6):1027-46. doi: 10.2217/nnm.11.30. Epub 2011 Jun 6. PubMed PMID: 21644818.
10: Fink S. Some new methods for affixing sections to glass slides. I. Aqueous adhesives. Stain Technol. 1987 Jan;62(1):27-33. PubMed PMID: 3590235.
11: Lee C, Seo J, Kim J, Jeong J, Han H, Kim H, Kim Y. Polymer Nanodot-Hybridized Alkyl Silicon Oxide Nanostructures for Organic Memory Transistors with Outstanding High-Temperature Operation Stability. Sci Rep. 2016 Oct 5;6:33863. doi: 10.1038/srep33863. PubMed PMID: 27703187; PubMed Central PMCID: PMC5050446.
12: Hernández-Escolano M, Juan-Díaz MJ, Martínez-Ibáñez M, Suay J, Goñi I, Gurruchaga M. Synthesis of hybrid sol-gel materials and their biological evaluation with human mesenchymal stem cells. J Mater Sci Mater Med. 2013 Jun;24(6):1491-9. doi: 10.1007/s10856-013-4900-y. Epub 2013 Mar 9. PubMed PMID: 23475116.
13: Yang L, Wang L, Cui C, Lei J, Zhang J. Stöber strategy for synthesizing multifluorescent organosilica nanocrystals. Chem Commun (Camb). 2016 May 4;52(36):6154-7. doi: 10.1039/c6cc01917j. Epub 2016 Apr 14. PubMed PMID: 27075518.
14: Craig RG, Dootz ER. Effect of mixed silanes on the hydrolytic stability of composites. J Oral Rehabil. 1996 Nov;23(11):751-6. PubMed PMID: 8953479.
15: Patrushev YV, Sidelnikov VN. The properties of capillary columns with silica organic-inorganic MCM-41 type porous layer stationary phase. J Chromatogr A. 2014 May 23. pii: S0021-9673(14)00792-4. doi: 10.1016/j.chroma.2014.05.042. [Epub ahead of print] PubMed PMID: 24933621.
16: Lei R, Wang H, Zuo YM. [Synthesis and evaluation of ethylstyrene-divinylbenzene-coated titania for high performance liquid chromatography]. Se Pu. 2001 Nov;19(6):516-9. Chinese. PubMed PMID: 12545462.
17: Kato K, Gong Y, Saito T, Yokogawa Y. Preparation and catalytic performance of lipases encapsulated in sol-gel materials. Biosci Biotechnol Biochem. 2002 Jan;66(1):221-3. PubMed PMID: 11866115.
18: Li H, Chen Y, Zeng Z, Xie C, Yang X. p-tert-Butylcalix[4]arene-1,3-bis(allyloxyethoxy)ether coated capillaries for open-tubular electrochromatography. Anal Sci. 2005 Jun;21(6):717-20. PubMed PMID: 15984214.
19: Tulumello D, Cooper G, Koprinarov I, Hitchcock AP, Rightor EG, Mitchell GE, Rozeveld S, Meyers GF, Stokich TM. Inner-shell excitation spectroscopy and X-ray photoemission electron microscopy of adhesion promoters. J Phys Chem B. 2005 Apr 7;109(13):6343-54. PubMed PMID: 16851707.
20: Biradar AV, Biradar AA, Asefa T. Silica-dendrimer core-shell microspheres with encapsulated ultrasmall palladium nanoparticles: efficient and easily recyclable heterogeneous nanocatalysts. Langmuir. 2011 Dec 6;27(23):14408-18. doi: 10.1021/la203066d. Epub 2011 Nov 8. PubMed PMID: 21951192.
1: Macdougall IC, Strauss WE, McLaughlin J, Li Z, Dellanna F, Hertel J. A randomized comparison of ferumoxytol and iron sucrose for treating iron deficiency anemia in patients with CKD. Clin J Am Soc Nephrol. 2014 Apr;9(4):705-12. doi: 10.2215/CJN.05320513. Epub 2014 Jan 23. PubMed PMID: 24458078; PubMed Central PMCID: PMC3974353.
2: Bashir MR, Bhatti L, Marin D, Nelson RC. Emerging applications for ferumoxytol as a contrast agent in MRI. J Magn Reson Imaging. 2015 Apr;41(4):884-98. doi: 10.1002/jmri.24691. Epub 2014 Jun 30. Review. PubMed PMID: 24974785.
3: Hetzel D, Strauss W, Bernard K, Li Z, Urboniene A, Allen LF. A Phase III, randomized, open-label trial of ferumoxytol compared with iron sucrose for the treatment of iron deficiency anemia in patients with a history of unsatisfactory oral iron therapy. Am J Hematol. 2014 Jun;89(6):646-50. doi: 10.1002/ajh.23712. PubMed PMID: 24639149; PubMed Central PMCID: PMC4225478.
4: Schiller B, Bhat P, Sharma A. Safety and effectiveness of ferumoxytol in hemodialysis patients at 3 dialysis chains in the United States over a 12-month period. Clin Ther. 2014 Jan 1;36(1):70-83. doi: 10.1016/j.clinthera.2013.09.028. Epub 2013 Dec 7. PubMed PMID: 24315802.
5: Turkbey B, Agarwal HK, Shih J, Bernardo M, McKinney YL, Daar D, Griffiths GL, Sankineni S, Johnson L, Grant KB, Weaver J, Rais-Bahrami S, Harisinghani M, Jacobs P, Dahut W, Merino MJ, Pinto PA, Choyke PL. A Phase I Dosing Study of Ferumoxytol for MR Lymphography at 3 T in Patients With Prostate Cancer. AJR Am J Roentgenol. 2015 Jul;205(1):64-9. doi: 10.2214/AJR.14.13009. PubMed PMID: 26102381.
6: Vadhan-Raj S, Strauss W, Ford D, Bernard K, Boccia R, Li J, Allen LF. Efficacy and safety of IV ferumoxytol for adults with iron deficiency anemia previously unresponsive to or unable to tolerate oral iron. Am J Hematol. 2014 Jan;89(1):7-12. doi: 10.1002/ajh.23582. Epub 2013 Sep 30. PubMed PMID: 23983177; PubMed Central PMCID: PMC4223995.
7: Ruangwattanapaisarn N, Hsiao A, Vasanawala SS. Ferumoxytol as an off-label contrast agent in body 3T MR angiography: a pilot study in children. Pediatr Radiol. 2015 Jun;45(6):831-9. doi: 10.1007/s00247-014-3226-3. Epub 2014 Nov 27. PubMed PMID: 25427433; PubMed Central PMCID: PMC4446254.
8: Finn JP, Nguyen KL, Han F, Zhou Z, Salusky I, Ayad I, Hu P. Cardiovascular MRI with ferumoxytol. Clin Radiol. 2016 Aug;71(8):796-806. doi: 10.1016/j.crad.2016.03.020. Epub 2016 May 21. Review. PubMed PMID: 27221526.
9: Plock N, Facius A, Lahu G, Wood N, Frigo T, Deveney A, Aceves P. Population pharmacokinetic meta-analysis to bridge ferumoxytol plasma pharmacokinetics across populations. Clin Pharmacokinet. 2015 Apr;54(4):385-95. doi: 10.1007/s40262-014-0203-9. PubMed PMID: 25370033; PubMed Central PMCID: PMC4368844.
10: Hope MD, Hope TA, Zhu C, Faraji F, Haraldsson H, Ordovas KG, Saloner D. Vascular Imaging With Ferumoxytol as a Contrast Agent. AJR Am J Roentgenol. 2015 Sep;205(3):W366-73. doi: 10.2214/AJR.15.14534. Epub 2015 Jun 23. PubMed PMID: 26102308; PubMed Central PMCID: PMC5130335.
11: McConnell HL, Schwartz DL, Richardson BE, Woltjer RL, Muldoon LL, Neuwelt EA. Ferumoxytol nanoparticle uptake in brain during acute neuroinflammation is cell-specific. Nanomedicine. 2016 Aug;12(6):1535-42. doi: 10.1016/j.nano.2016.03.009. Epub 2016 Apr 9. PubMed PMID: 27071335; PubMed Central PMCID: PMC4955720.
12: Cantow K, Pohlmann A, Flemming B, Ferrara F, Waiczies S, Grosenick D, Niendorf T, Seeliger E. Acute effects of ferumoxytol on regulation of renal hemodynamics and oxygenation. Sci Rep. 2016 Jul 20;6:29965. doi: 10.1038/srep29965. PubMed PMID: 27436132; PubMed Central PMCID: PMC4951703.
13: Chalouhi N, Jabbour P, Magnotta V, Hasan D. The emerging role of ferumoxytol-enhanced MRI in the management of cerebrovascular lesions. Molecules. 2013 Aug 13;18(8):9670-83. doi: 10.3390/molecules18089670. Review. PubMed PMID: 23945642.
14: Nayak AB, Luhar A, Hanudel M, Gales B, Hall TR, Finn JP, Salusky IB, Zaritsky J. High-resolution, whole-body vascular imaging with ferumoxytol as an alternative to gadolinium agents in a pediatric chronic kidney disease cohort. Pediatr Nephrol. 2015 Mar;30(3):515-21. doi: 10.1007/s00467-014-2953-x. Epub 2014 Sep 12. PubMed PMID: 25212105; PubMed Central PMCID: PMC5911924.
15: Budjan J, Neudecker S, Schock-Kusch D, Kraenzlin B, Schoenberg SO, Michaely HJ, Attenberger UI. Can Ferumoxytol be Used as a Contrast Agent to Differentiate Between Acute and Chronic Inflammatory Kidney Disease?: Feasibility Study in a Rat Model. Invest Radiol. 2016 Feb;51(2):100-5. doi: 10.1097/RLI.0000000000000209. PubMed PMID: 26352750.
16: Toblli JE, Cao G, Giani JF, Dominici FP, Angerosa M. Nitrosative Stress and Apoptosis by Intravenous Ferumoxytol, Iron Isomaltoside 1000, Iron Dextran, Iron Sucrose, and Ferric Carboxymaltose in a Nonclinical Model. Drug Res (Stuttg). 2015 Jul;65(7):354-60. doi: 10.1055/s-0034-1384534. Epub 2014 Jul 22. PubMed PMID: 25050519.
17: Khurana A, Nejadnik H, Chapelin F, Lenkov O, Gawande R, Lee S, Gupta SN, Aflakian N, Derugin N, Messing S, Lin G, Lue TF, Pisani L, Daldrup-Link HE. Ferumoxytol: a new, clinically applicable label for stem-cell tracking in arthritic joints with MRI. Nanomedicine (Lond). 2013 Dec;8(12):1969-83. doi: 10.2217/nnm.12.198. Epub 2013 Mar 27. PubMed PMID: 23534832; PubMed Central PMCID: PMC3816126.
18: Hedgire SS, McDermott S, Wojtkiewicz GR, Abtahi SM, Harisinghani M, Gaglia JL. Evaluation of renal quantitative T2* changes on MRI following administration of ferumoxytol as a T2* contrast agent. Int J Nanomedicine. 2014 Apr 28;9:2101-7. doi: 10.2147/IJN.S61460. eCollection 2014. PubMed PMID: 24812510; PubMed Central PMCID: PMC4010631.
19: Neiser S, Rentsch D, Dippon U, Kappler A, Weidler PG, Göttlicher J, Steininger R, Wilhelm M, Braitsch M, Funk F, Philipp E, Burckhardt S. Physico-chemical properties of the new generation IV iron preparations ferumoxytol, iron isomaltoside 1000 and ferric carboxymaltose. Biometals. 2015 Aug;28(4):615-35. doi: 10.1007/s10534-015-9845-9. Epub 2015 Mar 24. PubMed PMID: 25801756.
20: Ferumoxytol: an intravenous iron, riskier than iron sucrose. Prescrire Int. 2013 Sep;22(141):206. PubMed PMID: 24171212.

Explore Compound Types